molecular formula C26H24N2O2 B349461 (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione CAS No. 1164466-04-9

(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

Cat. No. B349461
CAS RN: 1164466-04-9
M. Wt: 396.5g/mol
InChI Key: LXESODDMDGIADW-HZHRSRAPSA-N
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Description

(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C26H24N2O2 and its molecular weight is 396.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Transition Metal Ion Chemosensors : Naphthoquinone-based compounds have been shown to have molecular recognition abilities for transition metal ions, exhibiting remarkable selectivity towards certain ions like Cu2+. Such compounds, including derivatives of naphthalene-1,4-dione, are used as chemosensors due to their colorimetric and fluorescence changes upon binding with specific ions (Gosavi-Mirkute et al., 2017).

  • Antifungal and Antibacterial Agents : Derivatives of naphthalene-1,4-dione, synthesized via green methodologies, have been evaluated for their antifungal and antibacterial properties. Some compounds in this class have shown potent activity against certain fungal and bacterial strains, indicating their potential as therapeutic agents (Tandon et al., 2010).

  • Anticonvulsant Agents : Thiazole-based derivatives of pyrrolidinones and isoindolinediones, which include compounds related to naphthalene-1,4-dione, have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with significant efficacy in seizure models, highlighting their potential use in treating epilepsy (Ghabbour et al., 2015).

  • Sensor Applications : The derivatives of naphthalene-1,4-dione have been used in the development of chemical probes for metal ions. For example, compounds have been designed to act as selective and sensitive probes for zinc ions, enabling their use in fluorescent imaging in living cells (Balakrishna et al., 2018).

  • Molecular Modeling and Drug Development : Research has been conducted on lawsone derivatives (related to naphthalene-1,4-dione) for their antifungal activity and mode of action. These studies involve molecular docking to understand their interaction with fungal targets, aiding in drug development (Filho et al., 2016).

  • Optical Sensing Structures : Naphthoquinone derivatives have been incorporated into polymeric systems for optical sensing applications. These systems have been utilized for sensing chemical responses such as acidity, demonstrating their potential in sensor technologies (Li et al., 2019).

properties

IUPAC Name

1-naphthalen-1-yl-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-26(2)20-12-6-7-13-22(20)27(3)23(26)15-18-16-24(29)28(25(18)30)21-14-8-10-17-9-4-5-11-19(17)21/h4-15,18H,16H2,1-3H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXESODDMDGIADW-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Reactant of Route 2
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Reactant of Route 3
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Reactant of Route 4
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Reactant of Route 5
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Reactant of Route 6
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

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